An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-methylbenzene
An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-methylbenzene
CAS Number: 18800-32-3 Molecular Formula: C₉H₁₁BrO Synonyms: 2-Bromoethyl-2-methylphenyl ether, 2-Bromoethyl o-tolyl ether
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-methylbenzene, a key organic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and its characteristic chemical reactivity. A significant focus is placed on its application as a versatile building block for the synthesis of novel pharmacologically active compounds, particularly morpholine-based scaffolds analogous to established drugs. The guide includes detailed experimental procedures, predicted spectroscopic data for compound verification, and essential safety information to ensure its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
1-(2-Bromoethoxy)-2-methylbenzene is a bifunctional molecule featuring a reactive bromoethyl group ripe for nucleophilic substitution and a methyl-substituted benzene ring that can undergo electrophilic aromatic substitution.[1] These characteristics make it a valuable intermediate in multi-step organic synthesis.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18800-32-3 | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Physical Form | Liquid | Vendor Data |
| Boiling Point | 255.5 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| InChI Key | ABXRTJHEVCZIAG-UHFFFAOYSA-N | [4] |
| Storage | Sealed in dry, room temperature | Vendor Data |
Synthesis and Purification
The most common and efficient method for preparing 1-(2-Bromoethoxy)-2-methylbenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 2-methylphenol (o-cresol), with a large excess of 1,2-dibromoethane. The phenol is first deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion, which then attacks one of the carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(2-methylphenoxy)ethane.
Representative Experimental Protocol
The following is a representative procedure adapted from established Williamson ether synthesis methodologies for similar phenolic substrates.[5] Researchers should perform initial small-scale reactions to optimize conditions.
Materials:
-
2-Methylphenol (o-cresol)
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylphenol (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 0.2 M relative to the phenol).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (5.0 eq.) to the stirring suspension. The large excess minimizes symmetric diether formation.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting phenol.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of diethyl ether.
-
Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile. Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is less polar than the starting phenol. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-(2-Bromoethoxy)-2-methylbenzene as a clear oil.
Chemical Reactivity
The utility of 1-(2-Bromoethoxy)-2-methylbenzene as a synthetic intermediate stems from its two primary reactive sites:
A. Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This is the most common transformation for this class of compounds, enabling the introduction of various functional groups.
-
Common Nucleophiles: Amines (primary, secondary), azides, thiols, carboxylates, and alkoxides.
-
Application: This reactivity is fundamental for building more complex molecular architectures, particularly in the synthesis of pharmaceutical leads where linking a phenoxy core to a nitrogen-containing heterocycle is a common strategy.
B. Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution. The existing substituents—the methyl group (-CH₃) and the bromoethoxy group (-OCH₂CH₂Br)—dictate the position of incoming electrophiles.
-
Directing Effects: Both the methyl and alkoxy groups are ortho-, para-directing and activating.[1] The methyl group is weakly activating, while the alkoxy group is strongly activating due to the lone pairs on the oxygen atom that can donate electron density into the ring via resonance. The substitution will be directed to the positions ortho and para relative to these groups, primarily at C4 and C6. Steric hindrance from the ortho-methyl group may favor substitution at the C4 (para) position.
-
Common EAS Reactions: Nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation.
Application in Drug Development: A Building Block for Morpholine-Based Scaffolds
While direct use of 1-(2-Bromoethoxy)-2-methylbenzene as a precursor for a specific marketed drug is not prominently documented, its structure makes it an ideal starting material for the synthesis of analogs of known neuroactive compounds, such as Viloxazine.
Case Study: Viloxazine and its Analogs Viloxazine, 2-[(2-ethoxy phenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD.[6][7] Its synthesis often starts from 2-ethoxyphenol.[6] By substituting 2-methylphenol for 2-ethoxyphenol in a similar synthetic pathway, medicinal chemists can use 1-(2-Bromoethoxy)-2-methylbenzene to create a methyl-analog of Viloxazine.
This type of analog synthesis is a cornerstone of drug discovery, allowing researchers to probe the Structure-Activity Relationship (SAR) of a drug class. By changing the substituent at the 2-position of the phenyl ring from an ethoxy to a methyl group, one can investigate its effect on:
-
Potency and Selectivity: How does the change affect binding affinity to the norepinephrine transporter versus other targets?
-
Pharmacokinetics (ADME): Does the methyl group alter the metabolic stability, solubility, or absorption of the compound compared to the ethoxy group?
The proposed synthetic transformation leverages the nucleophilic substitution reactivity of the bromoethyl group. The intermediate can react with an appropriate amino alcohol, followed by cyclization to form the critical morpholine ring.
Predicted Spectroscopic Data
Disclaimer: The following NMR data are predicted based on standard chemical shift values and substituent effects. They have not been confirmed by experimental data and should be used for guidance only. Experimental verification is essential for structure confirmation.
Predicted ¹H NMR (in CDCl₃):
-
The aromatic protons are expected to appear in the range of 6.8-7.2 ppm, showing complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
The methylene protons adjacent to the oxygen (-O-CH₂ -) will be deshielded by the oxygen and are predicted to appear around 4.2-4.4 ppm as a triplet.
-
The methylene protons adjacent to the bromine (-CH₂ -Br) will be slightly less deshielded and are predicted to appear around 3.6-3.8 ppm as a triplet.
-
The methyl protons (-CH₃) attached to the aromatic ring will be a singlet, appearing upfield around 2.2-2.3 ppm.
| Protons | Predicted Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.8 - 7.2 | Multiplet | 4H |
| -O-CH₂ - | 4.2 - 4.4 | Triplet | 2H |
| -CH₂ -Br | 3.6 - 3.8 | Triplet | 2H |
| Ar-CH₃ | 2.2 - 2.3 | Singlet | 3H |
Predicted ¹³C NMR (in CDCl₃):
| Carbon | Predicted Shift (ppm) |
| C -O (Aromatic) | 155 - 158 |
| C -CH₃ (Aromatic) | 129 - 132 |
| Ar-C H | 111 - 128 |
| -O-C H₂- | 68 - 71 |
| -C H₂-Br | 28 - 31 |
| Ar-C H₃ | 15 - 17 |
Safety and Handling
1-(2-Bromoethoxy)-2-methylbenzene should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Consult the specific Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.
References
- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
-
Organic Syntheses Procedure. 2-PHENYLBUTYRONITRILE. [Link]
- Google Patents.
-
PubChemLite. 1-(2-bromoethoxy)-2-methylbenzene (C9H11BrO). [Link]
-
European Patent Office. EP 2558437 B1 - METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. (2011-10-20). [Link]
-
Chemsrc. 1-(2-Bromoethoxy)-2-methylbenzene | CAS#:18800-32-3. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Organic Syntheses Procedure. CHIRAL PHOSPHORIC ACID-CATALYZED ASYMMETRIC SYNTHESIS OF 3,3'-BIS(3,5-BISTRIFLUOROMETHYL)PHENYL)-SUBSTITUTED 1,1'-BI-2-NAPHTHOLS. [Link]
-
PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. [Link]
-
Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]
-
Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]
-
PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene Spectral Information. [Link]
-
Organic Syntheses Procedure. o-BROMOTOLUENE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Bromoethoxy)-2-methylbenzene | CAS#:18800-32-3 | Chemsrc [chemsrc.com]
- 4. PubChemLite - 1-(2-bromoethoxy)-2-methylbenzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medkoo.com [medkoo.com]
